Acetylsimvastatin

Übersicht

Beschreibung

Acetyl simvastatin is a derivative of simvastatin, a well-known lipid-lowering agent belonging to the statin class of medications. Statins are primarily used to reduce cholesterol levels in the blood and prevent cardiovascular diseases. Acetyl simvastatin is synthesized by introducing an acetyl group to the simvastatin molecule, which may alter its pharmacokinetic and pharmacodynamic properties.

Wissenschaftliche Forschungsanwendungen

Acetylsimvastatin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Auswirkungen der Acetylierung auf Statine und ihre chemischen Eigenschaften.

Biologie: Untersucht auf seine potenziellen Auswirkungen auf zelluläre Prozesse und Stoffwechselwege.

Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung von Hypercholesterinämie und Herz-Kreislauf-Erkrankungen.

Industrie: Verwendung bei der Entwicklung neuer Lipidsenker und Formulierungen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung des Enzyms Hydroxymethylglutaryl- Coenzym A-Reduktase. Dieses Enzym katalysiert die Umwandlung von Hydroxymethylglutaryl- Coenzym A in Mevalonsäure, ein Schlüsselschritt in der Cholesterinbiosynthese. Durch die Hemmung dieses Enzyms reduziert this compound die Produktion von Cholesterin in der Leber, was zu niedrigeren Cholesterinspiegeln im Blut führt .

Ähnliche Verbindungen:

Simvastatin: Die Ausgangssubstanz von this compound, die weithin als Lipidsenker eingesetzt wird.

Atorvastatin: Ein weiteres Statin mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Rosuvastatin: Bekannt für seine hohe Potenz und längere Halbwertszeit im Vergleich zu anderen Statinen.

Einzigartigkeit: this compound ist einzigartig aufgrund der Anwesenheit der Acetylgruppe, die seine Lipophilie und Fähigkeit, Zellmembranen zu durchqueren, verbessern kann. Diese Modifikation kann möglicherweise sein pharmakokinetisches Profil und die therapeutische Wirksamkeit im Vergleich zu anderen Statinen verbessern .

Wirkmechanismus

Target of Action

Acetyl Simvastatin, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting HMG-CoA reductase, Acetyl Simvastatin reduces the synthesis of cholesterol, thereby managing abnormal lipid levels and lowering the risk of cardiovascular disease .

Mode of Action

Acetyl Simvastatin acts by competitively inhibiting HMG-CoA Reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . The reduction in intracellular cholesterol triggers an increase in the expression of low-density lipoprotein receptors (LDLR), leading to enhanced uptake of LDL from the blood and a consequent decrease in plasma concentrations of LDL-cholesterol (LDL-C) .

Biochemical Pathways

The primary biochemical pathway affected by Acetyl Simvastatin is the mevalonate pathway of cholesterol biosynthesis . By inhibiting HMG-CoA reductase, Acetyl Simvastatin disrupts this pathway, leading to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This action also affects the biosynthesis of isoprenoid intermediates such as farnesylpyrophosphate (FPP) and geranylgeranylpyrophosphate (GGPP), which are essential for the posttranslational modification of several proteins involved in important intracellular signaling pathways .

Pharmacokinetics

This process results in low systemic exposure of orally administered simvastatin . Simvastatin is also metabolized by CYP3A4 isoenzymes .

Result of Action

The primary result of Acetyl Simvastatin’s action is a significant reduction in serum total and LDL cholesterol . This reduction has been shown to significantly decrease the risk of cardiovascular events and all-cause mortality . Moreover, statins have been found to possess pleiotropic effects, such as anti-inflammatory and antioxidant activity, which are attributed to their impact on the intracellular pool of isoprenoids and protein prenylation .

Action Environment

The action, efficacy, and stability of Acetyl Simvastatin can be influenced by various environmental factors. For instance, the presence of other medications metabolized by the same CYP3A4 isoenzymes can lead to drug interactions . Additionally, individual patient factors such as age, liver function, and the presence of other diseases can also impact the drug’s action . Therefore, a comprehensive review of all medications taken by patients treated with Acetyl Simvastatin should be performed at each medical consultation and during all healthcare transitions .

Biochemische Analyse

Biochemical Properties

Acetyl Simvastatin, like simvastatin, inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the mevalonate pathway that produces several compounds involved in lipid metabolism and transport, including cholesterol . By inhibiting this pathway, Acetyl Simvastatin reduces the endogenous production of cholesterol in the liver .

Cellular Effects

In cellular context, Acetyl Simvastatin has been shown to influence various types of cells and cellular processes. For instance, it has been reported that simvastatin can inhibit the activity of tissue factor (TF), a protein involved in blood clotting . Moreover, simvastatin has been found to inhibit cholesterol esterification induced in cells by acetyl LDL .

Molecular Mechanism

The molecular mechanism of Acetyl Simvastatin involves competitive inhibition of HMG-CoA reductase, leading to a decrease in the production of mevalonate, a precursor of cholesterol . This results in a reduction of intracellular cholesterol, which in turn induces the expression of the low-density lipoprotein receptor (LDLR) and increases the uptake of LDL from the blood .

Temporal Effects in Laboratory Settings

Over time, Acetyl Simvastatin has been observed to cause an increase in the intracellular content of lipid droplets within cells, a phenomenon which might contribute to the antiproliferative effects of statins . This effect is partly due to the uptake of cholesterol and triacylglycerols from the medium, but particularly due to enhanced synthesis of triacylglycerols .

Dosage Effects in Animal Models

In animal models, the effects of simvastatin have been shown to vary with different dosages. For instance, administration of high dosages of simvastatin to animals in preclinical toxicology studies has resulted in a spectrum of toxicities in a variety of organ systems .

Metabolic Pathways

Acetyl Simvastatin is involved in the mevalonate pathway, which generates a series of isoprenoid metabolites vital for different cellular functions, from cholesterol synthesis to the control of cell growth and differentiation . The inhibition of this pathway by Acetyl Simvastatin has beneficial pleiotropic effects .

Transport and Distribution

Simvastatin, from which Acetyl Simvastatin is derived, has been shown to be transported into bacterial cells, leading to drug bioaccumulation over time . This process is augmented upon the addition of bile acids .

Subcellular Localization

The subcellular localization of Acetyl Simvastatin is not explicitly mentioned in the literature. Given that it is a derivative of simvastatin, it is likely to share similar subcellular localizations. Simvastatin, as a lipophilic statin, can diffuse freely across cell membranes and is therefore expected to be distributed throughout the cell .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Acetylsimvastatin erfolgt in mehreren Schritten, ausgehend von Lovastatin oder Simvastatin. Ein gängiges Verfahren umfasst:

Enzymatische Hydrolyse: Lovastatin wird hydrolysiert, um eine Triolsäure zu bilden.

Lactonisierung: Die Triolsäure unterliegt einer Lactonisierung, um ein Diollacton zu bilden.

Acylierung: Das Diollacton wird regioselektiv an der 4-Position der Hydroxylgruppe acyliert, um ein 4-Acetyllacton zu bilden.

Enzymatische Acylierung: Die 8-Position der Hydroxylgruppe des 4-Acetyllactons wird enzymatisch acyliert, um this compound zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound verwendet häufig die Biokatalyse aufgrund ihrer Effizienz und Nachhaltigkeit. Biokatalytische Synthese beinhaltet die Verwendung von Enzymen zur Katalyse spezifischer Reaktionen unter milden Bedingungen, wodurch der Bedarf an aggressiven Chemikalien reduziert und die Abfälle minimiert werden .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an der Acetylgruppe, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können die Keton- oder Esterfunktionalitäten innerhalb des Moleküls angreifen.

Substitution: Nucleophile Substitutionsreaktionen können an der Acetylgruppe oder anderen reaktiven Stellen des Moleküls auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um die Acetylgruppe zu substituieren.

Hauptprodukte:

Oxidation: Oxidierte Derivate von this compound.

Reduktion: Reduzierte Formen des Moleküls, wie Alkohole oder Amine.

Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die die Acetylgruppe ersetzen.

Vergleich Mit ähnlichen Verbindungen

Simvastatin: The parent compound of acetyl simvastatin, widely used as a lipid-lowering agent.

Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

Rosuvastatin: Known for its high potency and longer half-life compared to other statins.

Uniqueness: Acetyl simvastatin is unique due to the presence of the acetyl group, which may enhance its lipophilicity and ability to cross cell membranes. This modification can potentially improve its pharmacokinetic profile and therapeutic efficacy compared to other statins .

Biologische Aktivität

Acetyl simvastatin, a derivative of simvastatin, is primarily recognized for its lipid-lowering properties as a statin. However, emerging research highlights its diverse biological activities beyond cholesterol management, including antimicrobial effects, neuroprotective mechanisms, and impacts on cellular metabolism. This article synthesizes current findings on the biological activity of acetyl simvastatin, supported by data tables and case studies.

Primary Mode of Action: HMG-CoA Reductase Inhibition

Acetyl simvastatin functions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGCR), a crucial step in cholesterol biosynthesis. This inhibition leads to decreased levels of LDL cholesterol and has been associated with various other biological effects.

Antimicrobial Activity

Recent studies have demonstrated that simvastatin exhibits significant antimicrobial properties against several bacterial strains. Acetyl simvastatin is expected to share similar effects due to its structural relationship with simvastatin.

Table 1: Antimicrobial Efficacy of Simvastatin Against Various Bacteria

Neuroprotective Effects

Simvastatin has been investigated for its potential neuroprotective effects, particularly in the context of Alzheimer's disease and stroke. Acetyl simvastatin may also exhibit these protective mechanisms.

Case Study: Neuroprotection in Stroke Models

A study indicated that simvastatin improved outcomes in animal models of cerebral stroke by modulating the activity of nuclear factor-kappa B (NF-κB), which regulates apoptosis and neuroprotection . The findings suggest that acetyl simvastatin could similarly influence neuroinflammatory pathways.

Mitochondrial Function

Research has shown that statins impact mitochondrial bioenergetics, which is crucial for cellular metabolism. Acetyl simvastatin's effects on mitochondrial function are likely similar to those observed with simvastatin.

Table 2: Effects of Simvastatin on Mitochondrial Function

| Parameter | Effect | Concentration |

|---|---|---|

| Respiratory Rate | Decreased | Up to 80% reduction |

| Membrane Potential | Decreased | Significant decline |

| Reactive Oxygen Species (ROS) | Increased | Up to 3-fold increase |

In isolated rat brain mitochondria, both atorvastatin and simvastatin significantly inhibited respiratory chain activity, leading to decreased ATP synthesis and increased ROS formation .

Proteomic Changes Induced by Acetyl Simvastatin

Proteomic analyses have revealed that treatment with simvastatin alters the expression of numerous proteins involved in various metabolic pathways. For example, significant downregulation was observed in proteins related to amino acid biosynthesis and energy metabolism, indicating a broad impact on cellular homeostasis .

Figure 1: Proteomic Analysis Results

- Upregulated Proteins: ClpC (ATP-dependent Clp protease), ClpB (chaperone protein)

- Downregulated Pathways: Pyrimidine metabolism, aminoacyl-tRNA biosynthesis

Eigenschaften

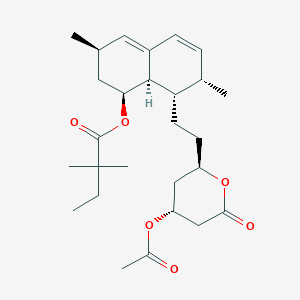

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O6/c1-7-27(5,6)26(30)33-23-13-16(2)12-19-9-8-17(3)22(25(19)23)11-10-20-14-21(31-18(4)28)15-24(29)32-20/h8-9,12,16-17,20-23,25H,7,10-11,13-15H2,1-6H3/t16-,17-,20+,21+,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVWRJDVJRNCPE-BIKFJBPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163099 | |

| Record name | Acetyl simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145576-25-6 | |

| Record name | Acetyl simvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145576256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl simvastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14648 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetyl simvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYL SIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/171OXS3HEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.